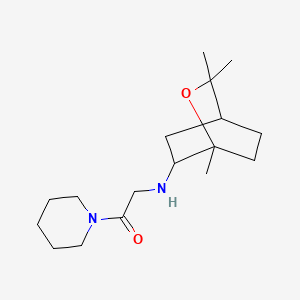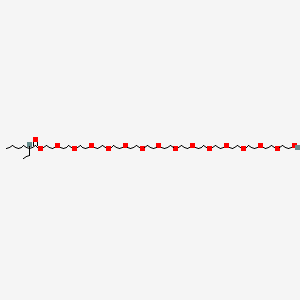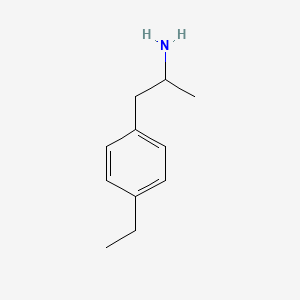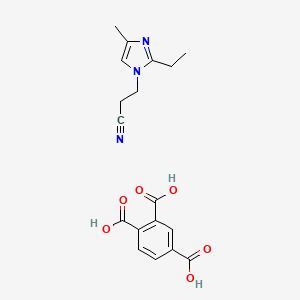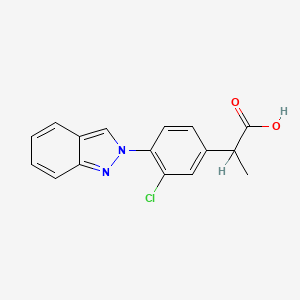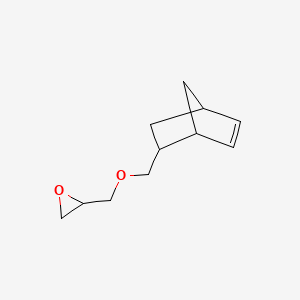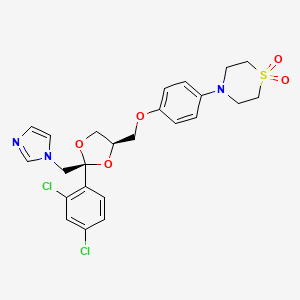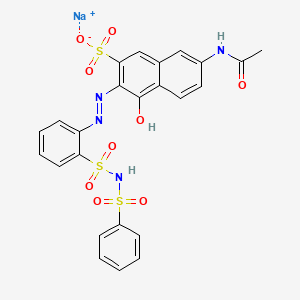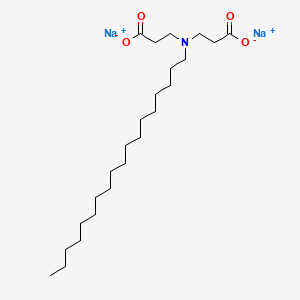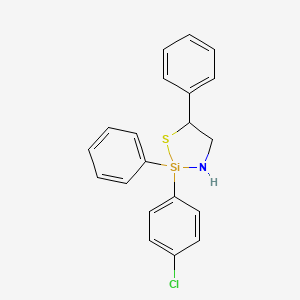
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane is a complex organic compound that features a unique structure incorporating silicon, sulfur, nitrogen, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane typically involves multiple steps. One common method includes the reaction of p-chlorophenyl magnesium bromide with diphenylsilane, followed by the introduction of sulfur and nitrogen atoms through a series of substitution reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce silanes or amines.
Scientific Research Applications
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the presence of the silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their biological activities.
Silacyclopentanes: Compounds with a silicon-containing five-membered ring.
Diphenyl Compounds: Molecules with two phenyl groups, often used in organic synthesis.
Uniqueness
2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane stands out due to its combination of silicon, sulfur, nitrogen, and chlorine atoms in a single molecule. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
102367-62-4 |
|---|---|
Molecular Formula |
C20H18ClNSSi |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C20H18ClNSSi/c21-17-11-13-19(14-12-17)24(18-9-5-2-6-10-18)22-15-20(23-24)16-7-3-1-4-8-16/h1-14,20,22H,15H2 |
InChI Key |
PMMGQZVZNXFYQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S[Si](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


